molecular formula C17H13BrN2O2S B2442853 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313500-44-6

3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2442853
CAS RN: 313500-44-6
M. Wt: 389.27
InChI Key: MHOFZOHTCXWIBS-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that is used in scientific research. It is a thiazole-containing compound that has been shown to have potential therapeutic effects in a variety of diseases.

Scientific Research Applications

Photodynamic Therapy Applications

One study detailed the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, demonstrating these compounds' potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another study synthesized a new class of benzamide derivatives bearing different bioactive moieties, evaluating their antimicrobial efficacy. Certain derivatives showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Priya et al., 2006).

Organic Synthesis Intermediates

Research on the reaction of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions revealed unexpected products and mechanisms, suggesting the complexity and potential of these reactions in synthesizing novel organic compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

properties

IUPAC Name

3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-22-15-8-3-2-7-13(15)14-10-23-17(19-14)20-16(21)11-5-4-6-12(18)9-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOFZOHTCXWIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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